Bienvenue dans la boutique en ligne BenchChem!

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Design

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine (CAS 1190006-94-0) is a stable isotope-labeled (SIL) analog of the non-deuterated tertiary amine N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine (BDMA, CAS 1111083-50-1). The compound features complete deuteration of both N-methyl groups (six deuterium atoms; molecular formula C₁₇H₁₅D₆NO; MW 261.39 g/mol), yielding a +6 Da mass shift relative to the protiated parent (C₁₇H₂₁NO; MW 255.35 g/mol).

Molecular Formula C17H21NO
Molecular Weight 261.398
CAS No. 1190006-94-0
Cat. No. B564500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine
CAS1190006-94-0
Molecular FormulaC17H21NO
Molecular Weight261.398
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C
InChIInChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3/i2D3,3D3
InChIKeyKSGZYOKUQUKFBY-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine (CAS 1190006-94-0): Deuterated Internal Standard for Pharmaceutical Impurity Quantification


N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine (CAS 1190006-94-0) is a stable isotope-labeled (SIL) analog of the non-deuterated tertiary amine N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine (BDMA, CAS 1111083-50-1) . The compound features complete deuteration of both N-methyl groups (six deuterium atoms; molecular formula C₁₇H₁₅D₆NO; MW 261.39 g/mol), yielding a +6 Da mass shift relative to the protiated parent (C₁₇H₂₁NO; MW 255.35 g/mol) . BDMA is recognized as the Rivastigmine Benzyl Impurity in pharmaceutical quality control and also exhibits local anesthetic and analgesic activity . The deuterated d6 compound is specifically designed for use as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, enabling precise quantification of BDMA in complex matrices.

Why Generic Deuterated Amine Standards Cannot Replace N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine in Quantitative Mass Spectrometry


Stable isotopically labeled (SIL) internal standards are widely acknowledged as the preferred choice for quantitative LC-MS/MS bioanalysis due to their ability to compensate for matrix effects, ion suppression, and extraction variability [1]. However, effective use of a deuterated internal standard requires: (i) a mass shift of at least +3 Da to avoid spectral overlap with the target analyte; (ii) deuteration at non-exchangeable positions to ensure label stability; and (iii) structural identity with the analyte to guarantee co-elution and matched ionization behavior . Generic deuterated dimethylamine standards (e.g., dimethyl-d6-amine hydrochloride, CAS 53170-19-7) lack the 3'-benzyloxyphenyl-ethyl scaffold and therefore exhibit different chromatographic retention, extraction recovery, and ionization efficiency, rendering them unsuitable for quantifying BDMA in pharmaceutical impurity profiling or pharmacokinetic studies. The target d6 compound uniquely satisfies all three criteria for BDMA quantification by positioning the +6 Da label on the dimethylamino moiety while retaining the full aromatic scaffold required for analytical fidelity.

Quantitative Differentiation Evidence for N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine Versus Closest Analogs


Mass Spectrometric Separation: +6.04 Da Mass Shift Enables Unambiguous Analyte Discrimination

The target d6 compound provides a nominal +6 Da mass shift (calculated +6.04 Da) relative to the non-deuterated BDMA analyte, exceeding the minimum +3 Da threshold required to avoid isotopic peak overlap in small-molecule LC-MS/MS assays . The non-deuterated BDMA has a monoisotopic mass of 255.1623 Da, while the d6 analog has an average molecular weight of 261.39 Da, ensuring baseline-resolved selected reaction monitoring (SRM) transitions. The six deuterium atoms are placed on the terminal N,N-dimethyl moiety (as two CD₃ groups), which are non-exchangeable under typical reversed-phase LC conditions (pH 2–8), preserving label integrity throughout sample preparation and analysis .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Design

Chemical Purity Specification: 98% Baseline Enables Reliable Method Validation

The target compound is supplied with a certified chemical purity of ≥98% (HPLC), as specified by multiple vendors including Coompo Research Chemicals [1]. This purity level meets the acceptance criterion for reference standards used in analytical method validation per ICH Q2(R1) guidelines, which recommend ≥95% purity for impurity quantification standards. In contrast, lower-purity structural analog internal standards or non-certified in-house synthesized materials may introduce unidentified impurity peaks that co-elute with either the analyte or the internal standard, compromising assay accuracy and precision. The compound's specification as a 'Highly Purified' pale brown oil with defined solubility (chloroform, dichloromethane, methanol, DMSO) further supports reproducible standard preparation [1].

Reference Standard Purity Analytical Method Validation Pharmaceutical Quality Control

Deuteration Pattern: Complete d6-Dimethylamino Labeling Versus Partial d3-Methyl Labeling

The target compound incorporates six deuterium atoms across both methyl groups of the dimethylamino moiety (N(CD₃)₂), providing a complete +6 Da shift . A structurally related alternative, N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine (CAS 1189957-44-5; d3 analog), carries only three deuterium atoms on a single methyl group, yielding a +3 Da shift . The d3 analog additionally differs in being a secondary amine (N-H present) rather than a tertiary amine, which alters its chromatographic retention, ionization efficiency, and potential for hydrogen/deuterium exchange at the amine proton . The d6 compound avoids these confounders by maintaining the full tertiary amine structure of BDMA, ensuring matched physiochemical behavior with the analyte during extraction, chromatography, and ionization—a critical requirement for reliable isotope dilution quantification .

Isotopic Purity Deuterium Incorporation MS Signal Interference

Application-Specific Fit: Preferred Internal Standard for Rivastigmine Benzyl Impurity Quantification by LC-MS

The non-deuterated parent compound (BDMA, CAS 1111083-50-1) is unequivocally identified as the Rivastigmine Benzyl Impurity—a process-related impurity monitored during Rivastigmine drug substance and drug product manufacturing [1]. Regulatory guidelines (USP/EP) require quantification of this impurity in Rivastigmine API, and deuterated impurity standards are explicitly used for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [2]. The d6 compound's structural identity to the Rivastigmine Benzyl Impurity, combined with the +6 Da mass shift, makes it the optimal internal standard for LC-MS/MS quantification of this impurity, as it co-elutes with the analyte and compensates for matrix effects inherent in pharmaceutical formulation extracts [2]. Generic deuterated amines or non-isotopic structural analogs cannot provide the same combination of co-elution and mass discrimination.

Rivastigmine Quality Control Pharmaceutical Impurity Profiling ANDA Method Validation

Physicochemical Handling Properties: Defined Solubility Profile Enables Reproducible Standard Preparation

The target compound is supplied as a pale brown oil with a documented solubility profile: soluble in chloroform, dichloromethane, methanol, and DMSO . This solubility profile is critical for preparing stock and working standard solutions at defined concentrations for calibration curves. The non-deuterated BDMA shares a similar solubility profile [1], ensuring that both analyte and internal standard can be prepared in identical solvent systems, minimizing solvent-induced matrix effects during LC-MS analysis. The compound's physical form as an oil, rather than a hygroscopic solid, necessitates specific handling protocols (storage at 2–8°C, protection from air and light), which are explicitly specified .

Standard Solution Preparation Method Robustness Solubility Profiling

Recommended Application Scenarios for N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine Based on Quantitative Evidence


LC-MS/MS Quantification of Rivastigmine Benzyl Impurity in Pharmaceutical API and Finished Dosage Forms

This compound is the preferred internal standard for quantifying the Rivastigmine Benzyl Impurity (BDMA) by isotope dilution LC-MS/MS, as established by its structural identity to the impurity analyte and +6 Da mass shift [1]. It supports ANDA method validation and QC batch release testing per USP/EP impurity profiling requirements. The ≥98% chemical purity and documented solubility in common LC-compatible solvents enable direct preparation of calibration standards without additional purification .

Pharmacokinetic and Drug Metabolism Studies of BDMA-Containing Drug Candidates

In preclinical and clinical pharmacokinetic studies of BDMA or BDMA-derived drug candidates, the d6 compound serves as the internal standard for quantifying BDMA in plasma, urine, and tissue homogenates [1]. The complete d6 labeling on non-exchangeable methyl positions ensures label stability during sample workup and long-term storage, while the tertiary amine structure matches the analyte's extraction and ionization behavior, compensating for matrix effects inherent in biological samples .

Method Development and Cross-Validation of HPLC-UV and LC-MS Methods for Benzyloxyphenyl Amine Analogs

The compound can be used as a retention time and ionization efficiency reference marker during method development for structurally related benzyloxyphenyl ethylamine analogs [1]. Its defined physicochemical properties (pale brown oil, specified solubility profile) facilitate reproducible preparation of system suitability test solutions, enabling cross-validation between HPLC-UV and LC-MS platforms in multi-instrument laboratory environments .

Forensic and Clinical Toxicology Screening for BDMA Exposure

In forensic toxicology laboratories, the d6 compound enables definitive identification and quantification of BDMA in biological specimens using LC-MS/MS and GC-MS methods [1]. The +6 Da mass shift provides unequivocal differentiation from endogenous isobaric interferences, while the compound's structural match to BDMA ensures consistent recovery through solid-phase extraction (SPE) and liquid-liquid extraction (LLE) sample preparation protocols .

Quote Request

Request a Quote for N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.